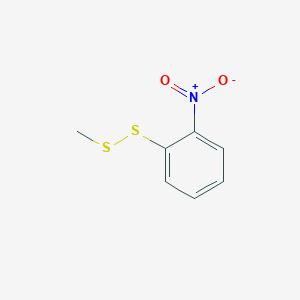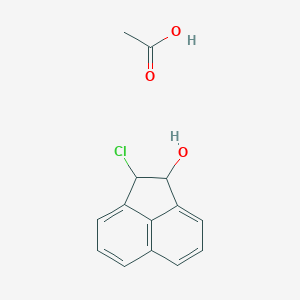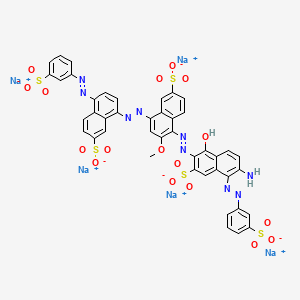
Tributyl butane-1,2,3-tricarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tributyl butane-1,2,3-tricarboxylate is an organic compound with the molecular formula C19H34O6. It is a tricarboxylate ester, meaning it contains three carboxyl functional groups. This compound is known for its use as a plasticizer, which helps to increase the flexibility and durability of plastic materials .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tributyl butane-1,2,3-tricarboxylate can be synthesized through the esterification of butane-1,2,3-tricarboxylic acid with butanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the acid to the ester .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps such as distillation to remove any unreacted starting materials and by-products .
Análisis De Reacciones Químicas
Types of Reactions
Tributyl butane-1,2,3-tricarboxylate undergoes various chemical reactions, including:
Esterification: Formation of the ester from the corresponding acid and alcohol.
Hydrolysis: Breaking down of the ester into the corresponding acid and alcohol in the presence of water and an acid or base catalyst.
Oxidation: The ester can be oxidized to form carboxylic acids.
Common Reagents and Conditions
Esterification: Butane-1,2,3-tricarboxylic acid, butanol, sulfuric acid (catalyst), reflux conditions.
Hydrolysis: Water, acid or base catalyst, heat.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Esterification: this compound.
Hydrolysis: Butane-1,2,3-tricarboxylic acid and butanol.
Oxidation: Carboxylic acids.
Aplicaciones Científicas De Investigación
Tributyl butane-1,2,3-tricarboxylate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of tributyl butane-1,2,3-tricarboxylate involves its interaction with various molecular targets and pathways. As a plasticizer, it integrates into polymer matrices, reducing intermolecular forces and increasing the flexibility of the material. In biological systems, it may interact with enzymes and cellular membranes, altering their structure and function .
Comparación Con Compuestos Similares
Similar Compounds
Tributyl citrate: Another tricarboxylate ester used as a plasticizer, but with a different molecular structure.
Triethyl propane-1,2,3-tricarboxylate: Similar in structure but with ethyl groups instead of butyl groups.
Trioctyl propane-1,2,3-tricarboxylate: Similar in structure but with octyl groups instead of butyl groups.
Uniqueness
Tributyl butane-1,2,3-tricarboxylate is unique due to its specific combination of butyl groups and tricarboxylate structure, which provides a balance of flexibility and stability in plastic materials. Its specific properties make it suitable for applications where other plasticizers may not perform as effectively .
Propiedades
Número CAS |
67549-46-6 |
|---|---|
Fórmula molecular |
C19H34O6 |
Peso molecular |
358.5 g/mol |
Nombre IUPAC |
tributyl butane-1,2,3-tricarboxylate |
InChI |
InChI=1S/C19H34O6/c1-5-8-11-23-17(20)14-16(19(22)25-13-10-7-3)15(4)18(21)24-12-9-6-2/h15-16H,5-14H2,1-4H3 |
Clave InChI |
FFCVYSWTJWHBIX-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC(=O)CC(C(C)C(=O)OCCCC)C(=O)OCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


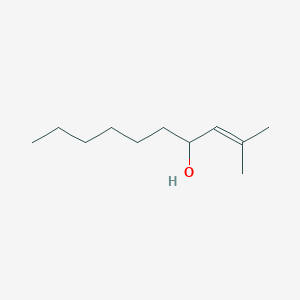
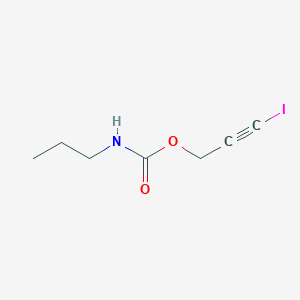


![6-[(4-Bromo-2-hydroxyanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14475767.png)



